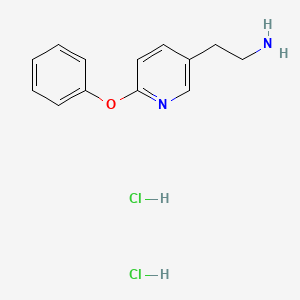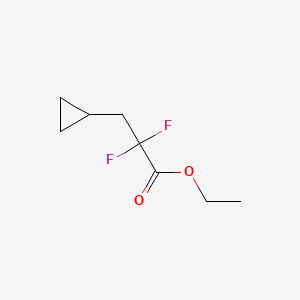
3-环丙基-2,2-二氟丙酸乙酯
描述
Ethyl 3-cyclopropyl-2,2-difluoropropanoate is a chemical compound with the CAS Number: 1267593-90-7 . It has a molecular weight of 178.18 and is used in various applications including organic synthesis and as a pharmaceutical intermediate .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 3-cyclopropyl-2,2-difluoropropanoate . The InChI Code is 1S/C8H12F2O2/c1-2-12-7(11)8(9,10)5-6-3-4-6/h6H,2-5H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 3-cyclopropyl-2,2-difluoropropanoate is a liquid at room temperature . The storage temperature is 4 degrees Celsius .科学研究应用
收获后生物学中的乙烯抑制
乙烯作用抑制剂,如1-甲基环丙烯(1-MCP),已因其对广泛水果、蔬菜和花卉作物的影响而被广泛研究。这些研究表明,1-MCP有效地阻止了乙烯的作用,影响了收获后品质的各个方面,包括呼吸作用、乙烯产生、挥发物产生、颜色变化和软化。这些研究中汇编的研究定义了1-MCP的技术用途,并旨在解决报告中的差异,重点指出需要进一步调查的领域 (Blankenship 和 Dole,2003)。
在水果和蔬菜中的利用
乙烯感知抑制剂1-甲基环丙烯(1-MCP)对水果和蔬菜的影响的研究激增。它在苹果产业中的应用以及对其他产品的潜在益处展示了其重要的商业潜力。这部分研究提供了对各种水果和蔬菜对1-MCP反应范围的见解,说明了其对成熟和衰老过程的影响 (Watkins,2006)。
对非呼吸型水果作物的影响
1-甲基环丙烯(1-MCP)以其保持品质和延长呼吸型水果收获后储存期的能力而闻名。然而,它对非呼吸型水果的影响一直是人们关注的主题。研究表明,1-MCP影响非呼吸型水果的成熟相关过程,影响衰老过程、生理障碍和颜色变化。这篇综述讨论了1-MCP对各种非呼吸型水果作物的影响,强调了其在保持颜色、减少生理障碍和延缓衰老过程中的潜在商业应用 (Li 等人,2016)。
环丙烷衍生物的氧化
三元环在药物开发中的应用导致了探索转化环丙烷衍生物的有效方法。这包括氧化邻近环丙烷的亚甲基,这是朝向羰基环丙烷的直接方法。该研究系统地整理了含环丙烷的烃及其官能取代衍生物的氧化数据,重点介绍了起始化合物的结构、所用氧化剂和反应结果之间的关系。本研究提出了一种可靠的合成环丙基酮的方法,这对合成有机化学具有重要意义 (Sedenkova 等人,2018)。
安全和危害
属性
IUPAC Name |
ethyl 3-cyclopropyl-2,2-difluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c1-2-12-7(11)8(9,10)5-6-3-4-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQCAZRAOOHGOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1CC1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679194 | |
| Record name | Ethyl 3-cyclopropyl-2,2-difluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-cyclopropyl-2,2-difluoropropanoate | |
CAS RN |
1267593-90-7 | |
| Record name | Ethyl 3-cyclopropyl-2,2-difluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

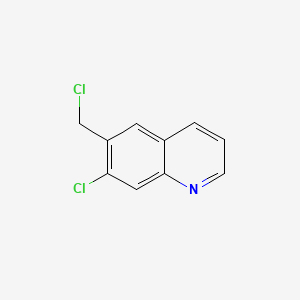
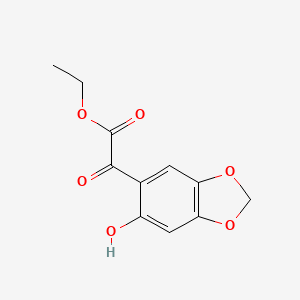
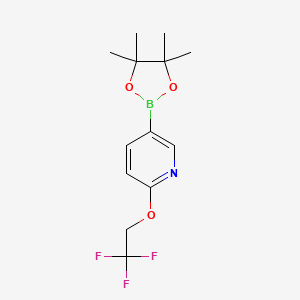
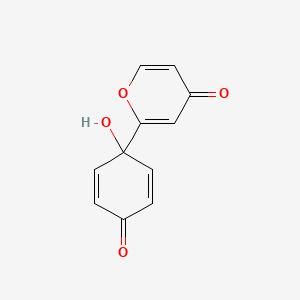
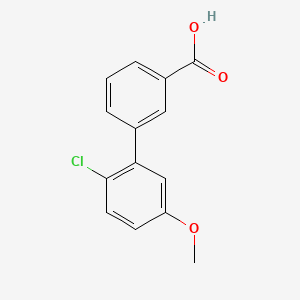
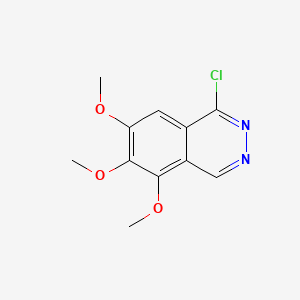


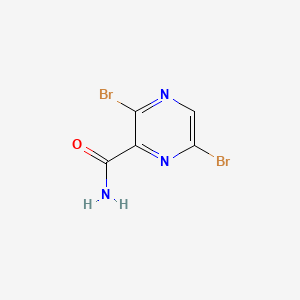


![1-PiperidineacetaMide, 4-[3-Methoxy-4-[[7-(2-Methoxyphenyl)pyrrolo[2,1-f][1,2,4]triazin-2-yl]aMino]phenyl]-](/img/structure/B582533.png)
